molecular formula C17H26FNSi B2496058 4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole CAS No. 908600-85-1

4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole

Cat. No.: B2496058
CAS No.: 908600-85-1
M. Wt: 291.485
InChI Key: MZRRIPQLYSPFMU-UHFFFAOYSA-N
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Description

4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is a fluorinated indole derivative featuring a triisopropylsilyl (TIPS) group at the 1-position and a fluorine atom at the 4-position of the indole core. The TIPS group is a bulky organosilicon substituent that enhances steric protection and modulates electronic properties, while the fluorine atom introduces electronegativity, influencing reactivity and binding interactions. This compound is primarily used in pharmaceutical and agrochemical research, particularly in cross-coupling reactions and as a precursor for bioactive molecules .

Properties

IUPAC Name

(4-fluoroindol-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRRIPQLYSPFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroindole and tris(propan-2-yl)silyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as tetrahydrofuran or dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as triethylamine or sodium hydride, is often used to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the silyl chloride.

    Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.

    Cross-Coupling Reactions: The silyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of phosphine ligands and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while cross-coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, such as enzyme inhibition or receptor binding assays, due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and silyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C17H27FNSi (calculated based on structural analysis).
  • Molecular Weight : ~292.09 g/mol (theoretical).
  • Purity : Commercial analogs (e.g., boronic acid derivatives) are available at ≥97% purity .
  • Storage : Stable at room temperature under inert conditions .

Comparison with Structurally Similar Compounds

4-(Trifluoromethyl)-1H-Indole

  • Structure : Features a trifluoromethyl (-CF3) group at the 4-position of indole.
  • Molecular Weight : 185.15 g/mol .
  • Key Differences :
    • The -CF3 group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the fluorine atom in the target compound.
    • Lacks the TIPS group, resulting in lower steric hindrance and higher solubility in polar solvents.
  • Applications : Used in medicinal chemistry for kinase inhibition studies .

7-Chloro-3-(Difluoromethyl)-1H-Indole

  • Structure : Contains a chloro group at the 7-position and a difluoromethyl (-CF2H) group at the 3-position.
  • Key Differences :
    • The chloro and difluoromethyl groups create a synergistic electronic effect, increasing hydrophobicity and metabolic stability.
    • Less steric bulk compared to the TIPS-substituted compound.
  • Applications : Explored in agrochemicals for fungicidal activity .

6-Fluoro-3-(Tetrahydro-2H-Pyran-4-yl)-1H-Indole

  • Structure : Fluorine at the 6-position and a tetrahydro-2H-pyran-4-yl group at the 3-position.
  • Molecular Weight : 219.25 g/mol .
  • Key Differences :
    • The pyran group introduces oxygen-based polarity, improving water solubility.
    • Lacks silicon-based functionalization, limiting utility in silylation-directed synthesis.
  • Applications : Intermediate in antiviral drug development .

Ethyl 3-{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-Pyrrolo[2,3-b]Pyridin-5-yl}Propanoate

  • Structure: Pyrrolopyridine analog of the target compound, with an ethyl propanoate side chain.
  • Molecular Weight : 392.59 g/mol .
  • Key Differences :
    • The pyrrolopyridine core alters aromaticity and hydrogen-bonding capacity compared to indole.
    • The ester group enables further derivatization via hydrolysis or transesterification.
  • Applications : Used in PROTAC (proteolysis-targeting chimera) synthesis .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
4-Fluoro-1-[TIPS]-1H-Indole Indole 4-F, 1-TIPS ~292.09 Cross-coupling, PROTACs
4-(Trifluoromethyl)-1H-Indole Indole 4-CF3 185.15 Kinase inhibition
7-Chloro-3-(Difluoromethyl)-1H-Indole Indole 7-Cl, 3-CF2H 216.63 Agrochemicals
6-Fluoro-3-(Pyran-4-yl)-1H-Indole Indole 6-F, 3-Tetrahydro-2H-pyran-4-yl 219.25 Antiviral agents
Ethyl 3-{4-Fluoro-1-TIPS-Pyrrolo...} Pyrrolopyridine 4-F, 1-TIPS, 5-propanoate 392.59 Targeted protein degradation

Research Findings and Trends

  • Steric Effects : The TIPS group in 4-fluoro-1-[TIPS]-1H-indole significantly reduces nucleophilic attack at the 1-position, making it a stable intermediate for Suzuki-Miyaura couplings (e.g., with boronic acid derivatives, CAS 2304634-59-9) .
  • Electronic Modulation : Fluorine at the 4-position increases the indole’s acidity (pKa ~16–17), facilitating deprotonation in metal-catalyzed reactions .

Biological Activity

4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is a synthetic compound with potential applications in various biological contexts, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated indole structure, which is known for its diverse biological activities. The incorporation of a tris(propan-2-yl)silyl group enhances its stability and solubility, potentially improving its pharmacokinetic properties.

Chemical Formula

  • Molecular Formula : C_{15}H_{22}FNSi
  • Molecular Weight : Approximately 280.42 g/mol

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and neuropharmacology. The fluorine atom can modulate the electronic properties of the molecule, enhancing binding affinity to target sites.

Anticancer Activity

Recent studies have explored the anticancer potential of indole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
4gHCT-1167.1DNA interaction, cell cycle arrest
4aHCT-11610.5Tumor suppressor modulation
4cHCT-11611.9Oncogenic miRNA downregulation

These findings suggest that the compound may exert its anticancer effects through direct interaction with DNA and modulation of gene expression related to tumor suppression .

Neuropharmacological Effects

Indoles are also known for their interactions with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. The incorporation of fluorine could enhance the selectivity and potency of the compound towards specific serotonin receptor subtypes, potentially making it useful in treating depression or anxiety-related disorders .

Study on Indole Derivatives

In a study evaluating various indole derivatives for anticancer activity, compounds were synthesized and tested against human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against HCT-116 colon cancer cells while sparing normal epithelial cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Pharmacokinetic Studies

Fluorinated compounds often exhibit improved pharmacokinetic profiles due to altered solubility and permeability characteristics. Studies have shown that the introduction of fluorine can significantly affect the absorption rates and bioavailability of indole derivatives, suggesting that this compound may have enhanced therapeutic potential compared to non-fluorinated analogs .

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